5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

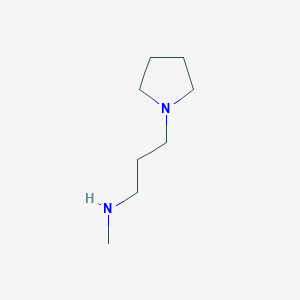

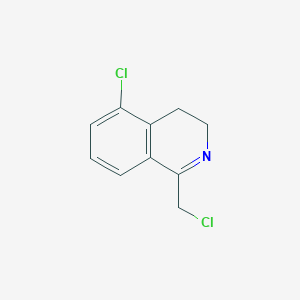

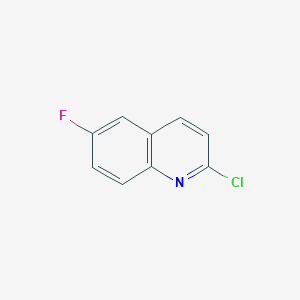

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as MMB-2, is a heterocyclic compound that belongs to the benzoxazine family. It is a synthetic aromatic compound that has been studied for its potential applications in the fields of medicine, chemistry, and materials science.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazoloquinazolinones

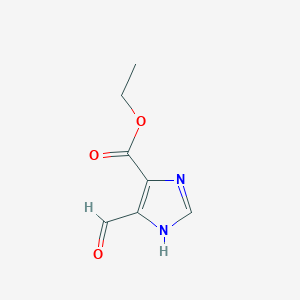

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been involved in the synthesis of pyrazoloquinazolinones. Reactions with anions of 1,4-dihydro-5H-pyrazol-5-ones lead to these compounds, highlighting its role in facilitating nucleophilic attacks in chemical syntheses (Sircar, Capiris, & Kesten, 1981).

Heterocyclic Synthesis

In heterocyclic synthesis, it reacts with alkylidenephosphoranes to produce various compounds like substituted quinolines, benzazepines, and indanone derivatives. This shows its versatility in generating a range of heterocyclic structures (Kamel & Abdou, 2007).

One-Pot Synthesis of Phthalazine Dione Derivatives

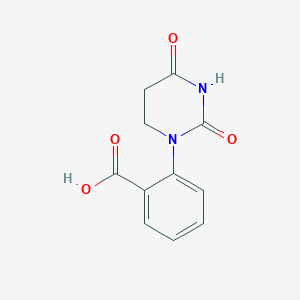

It's used in an efficient one-pot synthesis method for phthalazine dione derivatives. This process involves a four-component condensation reaction, showcasing its efficacy in multi-component chemical reactions (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

Preparation of Benzoxazine Dimer Complexes

This compound also plays a role in the preparation of benzoxazine dimer complexes. These complexes can be thermally decomposed to obtain nano-structured ceria (CeO2), indicating its potential in materials science and nanotechnology applications (Veranitisagul et al., 2011).

Synthesis of Imidazoquinolines

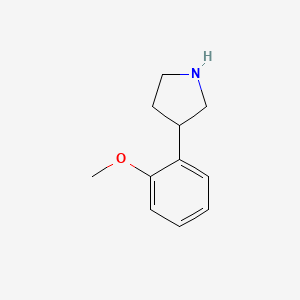

Furthermore, it is involved in the synthesis of imidazoquinolines through domino reactions with acetonitriles. This demonstrates its applicability in the synthesis of complex and biologically significant molecules (Iminov et al., 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves the condensation of 3-methoxybenzamide with ethyl chloroformate, followed by cyclization with methylamine and oxidation with potassium permanganate.", "Starting Materials": [ "3-methoxybenzamide", "ethyl chloroformate", "methylamine", "potassium permanganate" ], "Reaction": [ "Step 1: 3-methoxybenzamide is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then treated with methylamine to form the corresponding amide.", "Step 3: Cyclization of the amide is achieved by heating with a strong acid such as hydrochloric acid to form the benzoxazine ring.", "Step 4: The resulting product is then oxidized with potassium permanganate to form the final compound, 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione." ] } | |

Número CAS |

91105-97-4 |

Fórmula molecular |

C10H9NO4 |

Peso molecular |

207.18 g/mol |

Nombre IUPAC |

5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 |

Clave InChI |

SBDOXZYEPLBJEK-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |

SMILES canónico |

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)